4-oxo-6-(((5-(thiophene-2-carboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran-3-yl 3-(trifluoromethyl)benzoate
CAS No.: 877643-42-0
Cat. No.: VC7476418
Molecular Formula: C21H12F3N3O5S3
Molecular Weight: 539.52
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 877643-42-0 |
|---|---|
| Molecular Formula | C21H12F3N3O5S3 |
| Molecular Weight | 539.52 |
| IUPAC Name | [4-oxo-6-[[5-(thiophene-2-carbonylamino)-1,3,4-thiadiazol-2-yl]sulfanylmethyl]pyran-3-yl] 3-(trifluoromethyl)benzoate |
| Standard InChI | InChI=1S/C21H12F3N3O5S3/c22-21(23,24)12-4-1-3-11(7-12)18(30)32-15-9-31-13(8-14(15)28)10-34-20-27-26-19(35-20)25-17(29)16-5-2-6-33-16/h1-9H,10H2,(H,25,26,29) |
| Standard InChI Key | NBJQQSFKPFZWMP-UHFFFAOYSA-N |
| SMILES | C1=CC(=CC(=C1)C(F)(F)F)C(=O)OC2=COC(=CC2=O)CSC3=NN=C(S3)NC(=O)C4=CC=CS4 |
Introduction
The compound 4-oxo-6-(((5-(thiophene-2-carboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran-3-yl 3-(trifluoromethyl)benzoate is a complex organic molecule that integrates several pharmacologically active structural motifs, including thiophene, 1,3,4-thiadiazole, and pyran rings. These components are known for their diverse biological activities, such as anticancer, antimicrobial, and anticholinesterase properties .
Structural Components and Their Biological Significance
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Thiophene Ring: Thiophene derivatives are known for their antimicrobial and anticancer activities .
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1,3,4-Thiadiazole Ring: This ring system is associated with a wide range of biological activities, including anticancer, antiviral, antibacterial, and antifungal properties .
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Pyran Ring: Pyran derivatives can exhibit various biological activities, but specific anticancer properties are often linked to the presence of other functional groups.
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Trifluoromethyl Benzoate Group: This moiety can enhance the lipophilicity and stability of the compound, potentially affecting its pharmacokinetic properties.
Synthesis of Similar Compounds
The synthesis of compounds with similar structural motifs typically involves multi-step processes, including condensation reactions, thioetherification, and esterification. For instance, the synthesis of 1,3,4-thiadiazole derivatives often starts with the formation of thiourea intermediates, which are then cyclized to form the thiadiazole ring .
Anticancer Activity
1,3,4-Thiadiazole derivatives have shown promising anticancer activities. For example, compounds containing the 1,3,4-thiadiazole ring system have been evaluated against various cancer cell lines, such as HepG2, MCF-7, HCT-116, and PC-3, exhibiting IC50 values ranging from 3.97 to 9.62 μM . The integration of thiophene and pyran rings into these structures may further enhance their anticancer potential .
Antimicrobial Activity
Thiophene and 1,3,4-thiadiazole derivatives are known for their antimicrobial properties. Thiophene-linked compounds have shown activity against various pathogens, while 1,3,4-thiadiazole derivatives inhibit bacterial growth by targeting specific biochemical pathways .
Other Biological Activities
Compounds with similar structural motifs have also been explored for their anti-inflammatory and anticholinesterase activities. For example, some 1,3,4-thiadiazole derivatives have been studied as potential inhibitors of 5-lipoxygenase (5-LOX), an enzyme involved in inflammation .
Research Directions and Future Studies
Future research on 4-oxo-6-(((5-(thiophene-2-carboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran-3-yl 3-(trifluoromethyl)benzoate should focus on optimizing its synthesis to improve yield and purity. Additionally, detailed studies are needed to elucidate its mechanisms of action and to evaluate its activity against a broader range of pathogens and cancer types.
Data Table: Biological Activities of Related Compounds
| Compound | Biological Activity | Mechanism/Notes |
|---|---|---|
| 1,3,4-Thiadiazole Derivatives | Anticancer, Antimicrobial | Inhibition of specific enzymes/pathways |
| Thiophene Derivatives | Antimicrobial, Anticancer | Structural similarity to known active agents |
| Pyran Derivatives | Potential Anticancer | Enhanced activity with additional functional groups |
| Benzamide Derivatives | Anticholinesterase | Potential treatment for Alzheimer's disease |
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